1h-Thieno[2,3-d]imidazole-5-carboxylic acid
Overview
Description
Scientific Research Applications
Magnetism and Luminescence of MOFs :
- A study synthesized a new terthiophene-based imidazole luminophore derived from 1H-thieno[3,4-d]imidazole, which when reacted with Mn(OAc)2, yielded a metal-organic framework (MOF) exhibiting both ligand-based emission and metal-based magnetic behaviors (Wang et al., 2021).
Synthesis of 4H-thieno[3,2-b]pyrrole-5-carboxamides :
- A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized, with potential applications in organic and pharmaceutical chemistry (Torosyan et al., 2018).
Syntheses of 2-oxo-2,3-dihydro-1H-thieno-[3,4-d]imidazole Derivatives :
- This study focused on the reaction of N-substituted 4-acyl-5-(α-acetylmercaptoalkyl)imidazolin-2-ones with methanol, leading to derivatives of 2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole, indicating potential for various synthetic applications (Zav’yalov & Dorofeeva, 1979).
Synthesis and Transformations of 1H-imidazole 3-Oxides :
- This paper details the preparation of new optically active 1H-imidazole 3-oxides, which could be transformed into various derivatives, demonstrating their versatility for synthetic applications in chemistry (Jasiński et al., 2008).
Angiotensin II Receptor Antagonists :
- Research was conducted on imidazole-5-acrylic acid derivatives, which included the study of compounds with nanomolar affinity for the receptor, indicating their potential in pharmaceutical applications (Keenan et al., 1993).
Future Directions
The future directions for research on 1H-Thieno[2,3-d]imidazole-5-carboxylic acid could include developing specific synthesis methods, conducting detailed structural analysis, studying its chemical reactivity, investigating its mechanism of action, and determining its physical and chemical properties. Additionally, its potential applications in various fields, such as medicine, could be explored .
properties
IUPAC Name |
1H-thieno[2,3-d]imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)8-2-7-3/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUOQQNIHYWEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571420 | |
Record name | 1H-Thieno[2,3-d]imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Thieno[2,3-d]imidazole-5-carboxylic acid | |
CAS RN |
193066-59-0 | |
Record name | 1H-Thieno[2,3-d]imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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